Computed Lipophilicity (XLogP3-AA) Advantage Over the Trioxane Analog
2,4,6-Tris(chloromethyl)-1,3,5-trithiane exhibits a computed XLogP3-AA of 4.2, substantially higher than the value of approximately 1.6 for its direct oxygen analog, 2,4,6-tris(chloromethyl)-1,3,5-trioxane (CID 12695039), representing a ~2.6 log unit increase in partition coefficient and an approximate 400-fold theoretical preference for octanol over water [1][2]. This difference arises from the replacement of three oxygen atoms with three larger, more polarizable sulfur atoms, which reduces overall molecular polarity and strengthens dispersion interactions with non-aqueous phases.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.2 |
| Comparator Or Baseline | 2,4,6-Tris(chloromethyl)-1,3,5-trioxane: XLogP3-AA ≈ 1.6 |
| Quantified Difference | Δ = +2.6 log units (~400× higher lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm in PubChem; values are for neutral species in octanol-water system |
Why This Matters
Procurement decisions for reaction media, extraction solvents, or biological assays should account for this ≥400-fold lipophilicity difference, which directly influences solubility, phase partitioning, and bioavailability profiles.
- [1] PubChem. (2026). 2,4,6-Tris(chloromethyl)-1,3,5-trithiane, CID 232833. XLogP3-AA = 4.2. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). 2,4,6-Tris(chloromethyl)-1,3,5-trioxane, CID 12695039. XLogP3-AA ≈ 1.6. National Center for Biotechnology Information. View Source
